9-Isopropyl-9H-carbazole
CAS No.: 1484-09-9
Cat. No.: VC20922429
Molecular Formula: C15H15N
Molecular Weight: 209.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1484-09-9 |
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Molecular Formula | C15H15N |
Molecular Weight | 209.29 g/mol |
IUPAC Name | 9-propan-2-ylcarbazole |
Standard InChI | InChI=1S/C15H15N/c1-11(2)16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-11H,1-2H3 |
Standard InChI Key | LSZJZNNASZFXKN-UHFFFAOYSA-N |
SMILES | CC(C)N1C2=CC=CC=C2C3=CC=CC=C31 |
Canonical SMILES | CC(C)N1C2=CC=CC=C2C3=CC=CC=C31 |
Introduction
Chemical Structure and Fundamental Properties
9-Isopropyl-9H-carbazole, also known as 9H-Carbazole, 9-(1-methylethyl)-, consists of a carbazole core with an isopropyl group attached to the nitrogen atom. The basic structural and chemical properties of this compound are outlined below.
Structural Characteristics
The compound features a tricyclic structure comprising two benzene rings fused to a central pyrrole ring, with an isopropyl group (-CH(CH₃)₂) substituted at the nitrogen position. This structure contributes to its distinctive chemical behavior and reactivity patterns.
Identification Parameters
The compound is characterized by the following identification parameters:
Physical and Chemical Properties
Understanding the physical and chemical properties of 9-Isopropyl-9H-carbazole is crucial for predicting its behavior in different environments and applications.
Ionization Properties
Studies on the ionization properties of 9-Isopropyl-9H-carbazole have revealed specific ionization energy values as measured through different methodologies:
Chemical Reactivity
The reactivity of 9-Isopropyl-9H-carbazole is influenced by both its carbazole backbone and the isopropyl substituent. Based on the available literature, several characteristic reaction patterns can be identified:
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Oxidation reactions can convert the compound into carbazole-9-ol derivatives under appropriate conditions.
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Reduction reactions can transform the compound into different hydrogenated forms.
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Electrophilic substitution reactions can occur at various positions of the carbazole ring system, allowing for the introduction of different functional groups.
Synthesis Methods
The synthesis of 9-Isopropyl-9H-carbazole involves specific reaction pathways and conditions that enable the controlled attachment of the isopropyl group to the carbazole nitrogen.
Synthesis of Derivatives
Research has demonstrated efficient synthesis methods for styryl-derivatives of N-isopropyl-9H-carbazole. These approaches employ stereocontrolled methodologies to produce conjugated compounds functionalized with monovinylsilanes. The reactions proceed with high stereo- and regioselectivity, yielding predominantly E-isomers with excellent isolation rates .
Applications in Materials Science
The unique structural and electronic properties of 9-Isopropyl-9H-carbazole and its derivatives make them valuable candidates for various materials science applications.
Silicon Hybrid Materials
Styryl-N-isopropyl-9H-carbazoles have been successfully utilized in the design and synthesis of trans-conjugated regular silicon hybrid materials. These materials represent a novel class of vinylene–arylene linear oligomeric systems incorporating 1,4-bis(dimethylvinylsilyl)naphthalene in the main chain. The synthesis involves silylative coupling reactions catalyzed by ruthenium-hydride complexes, resulting in materials with potentially useful electronic and optical properties .
Structure-Activity Relationships
The biological and chemical properties of 9-Isopropyl-9H-carbazole are significantly influenced by its structural features, particularly the isopropyl substituent at the N-9 position.
Effect of N-Substitution
The isopropyl group at the N-9 position affects several properties of the carbazole system:
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Solubility characteristics in various solvents
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Electronic distribution across the ring system
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Steric effects that may influence reactivity at different positions
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Potential interaction with biological targets
Comparison with Related Derivatives
Comparing 9-Isopropyl-9H-carbazole with related derivatives provides insights into structure-activity relationships:
Future Research Directions
Based on the current knowledge of 9-Isopropyl-9H-carbazole and related compounds, several promising research directions can be identified.
Biological Activity Exploration
Given the demonstrated biological activities of related carbazole derivatives, systematic investigation of 9-Isopropyl-9H-carbazole for potential anticancer, antimicrobial, and antioxidant properties represents a valuable research direction.
Advanced Materials Development
The successful incorporation of styryl-N-isopropyl-9H-carbazoles into silicon hybrid materials suggests further opportunities for developing novel functional materials with applications in electronics, photonics, and sensor technologies .
Synthesis Methodology Enhancement
Development of more efficient, environmentally friendly synthesis methods for 9-Isopropyl-9H-carbazole and its derivatives could enhance accessibility to these compounds for various applications.
Structure and Reactivity of Key Derivatives
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